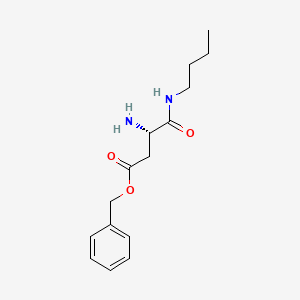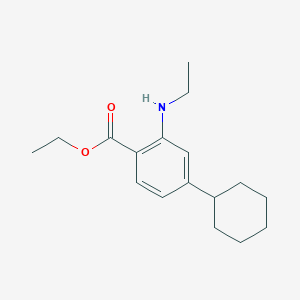
Ethyl difluoro(trifluoromethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl difluoro(trifluoromethoxy)acetate is a fluorinated organic compound with the molecular formula C5H5F5O3. This compound is part of a broader class of fluorinated compounds that have gained significant attention in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl difluoro(trifluoromethoxy)acetate typically involves the introduction of the trifluoromethoxy group (OCF3) into the molecular structure. One common method is the reaction of ethyl acetate with a trifluoromethoxylating reagent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is carried out at low temperatures to ensure the stability of the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl difluoro(trifluoromethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl difluoro(trifluoromethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules. It is often incorporated into drug candidates to improve their pharmacokinetic properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl difluoro(trifluoromethoxy)acetate involves its interaction with molecular targets through its fluorinated functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Methyl difluoro(trifluoromethoxy)acetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl trifluoroacetate: Contains a trifluoromethyl group (CF3) instead of a trifluoromethoxy group (OCF3).
Ethyl difluoroacetate: Lacks the trifluoromethoxy group, containing only difluoro substitution.
Uniqueness: this compound is unique due to the presence of both difluoro and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(trifluoromethoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3/c1-2-12-3(11)4(6,7)13-5(8,9)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARNAVAVIXNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80819713 |
Source


|
| Record name | Ethyl difluoro(trifluoromethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80819713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61206-59-5 |
Source


|
| Record name | Ethyl difluoro(trifluoromethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80819713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
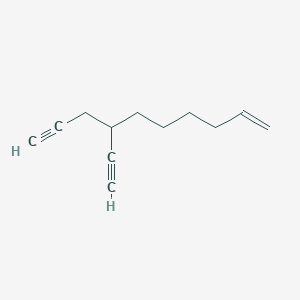

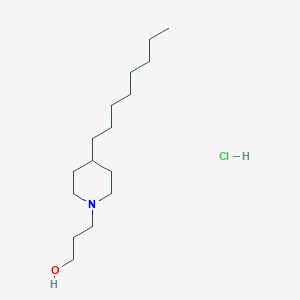
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
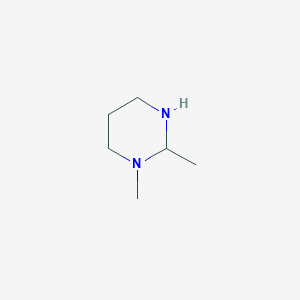
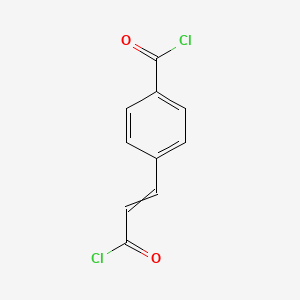
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
